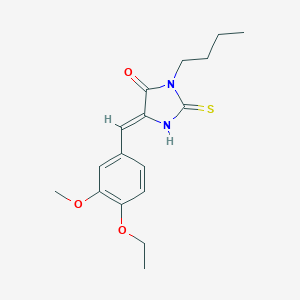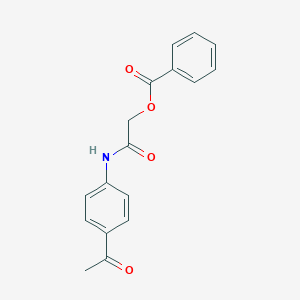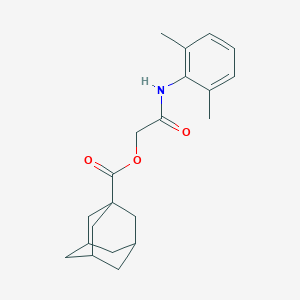![molecular formula C26H29N3O3S B305743 N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305743.png)
N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, also known as DMTA, is a compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell signaling and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of the immune response. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its potential to inhibit the growth of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function, making it a potential candidate for neuroscience research. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One area of research could focus on further elucidating the mechanism of action of this compound, particularly its effects on cell signaling pathways. Additionally, future research could investigate the potential of this compound as a therapeutic agent for cancer, neurodegenerative diseases, and other conditions. Finally, research could explore the potential of this compound as a tool for studying the immune response and inflammation.
Métodos De Síntesis
The synthesis of N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the reaction of 2,6-dimethylaniline with 2,4-thiazolidinedione in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then reacted with 2-methyl-4-(1-piperidinyl)benzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and colon cancer cells. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.
Propiedades
Fórmula molecular |
C26H29N3O3S |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-[(5E)-5-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C26H29N3O3S/c1-17-8-7-9-18(2)24(17)27-23(30)16-29-25(31)22(33-26(29)32)15-20-10-11-21(14-19(20)3)28-12-5-4-6-13-28/h7-11,14-15H,4-6,12-13,16H2,1-3H3,(H,27,30)/b22-15+ |
Clave InChI |
BMMSPUMRRSTEPL-PXLXIMEGSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=C(C=C(C=C3)N4CCCCC4)C)/SC2=O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=C(C=C3)N4CCCCC4)C)SC2=O |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=C(C=C3)N4CCCCC4)C)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)




![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)

![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)



![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)
![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)